molecular formula C9H11BrClNO3S B14899580 3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide

3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B14899580
M. Wt: 328.61 g/mol
InChI Key: IGQUMGUIMKGLGE-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with bromine, chlorine, methoxy, and sulfonamide groups, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide typically involves multiple steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    N,N-Dimethylation:

Each of these steps requires specific reagents and conditions, such as the use of bromine or chlorine gas for halogenation, methanol for methoxylation, and sulfonamide derivatives for sulfonamidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Where one substituent on the benzene ring is replaced by another.

    Oxidation Reactions: Where the compound is oxidized to form new products.

    Reduction Reactions: Where the compound is reduced to form new products.

Common Reagents and Conditions

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-chloro-2-methylaniline: Similar structure but lacks the methoxy and sulfonamide groups.

    3-bromo-5-chloro-N-methoxy-N-methylbenzamide: Similar structure but lacks the sulfonamide group.

Uniqueness

3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the methoxy and sulfonamide groups, which confer specific chemical and biological properties. These functional groups enhance the compound’s reactivity and potential biological activity, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C9H11BrClNO3S

Molecular Weight

328.61 g/mol

IUPAC Name

3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H11BrClNO3S/c1-12(2)16(13,14)8-5-6(11)4-7(10)9(8)15-3/h4-5H,1-3H3

InChI Key

IGQUMGUIMKGLGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C(=CC(=C1)Cl)Br)OC

Origin of Product

United States

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